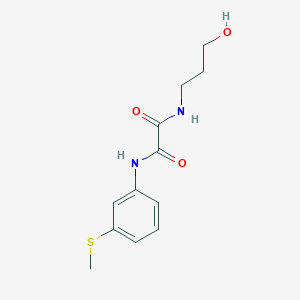

N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

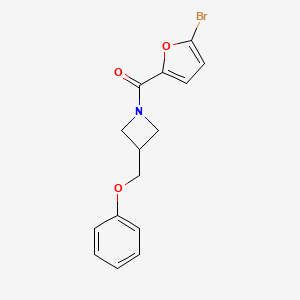

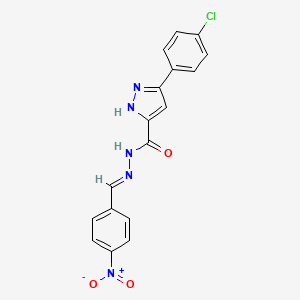

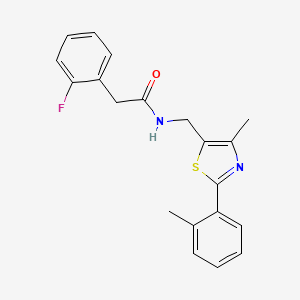

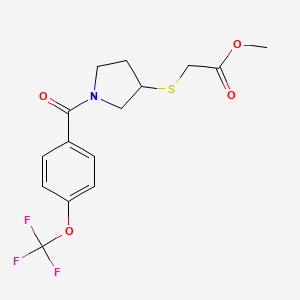

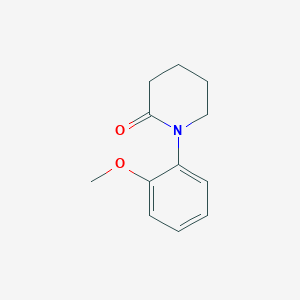

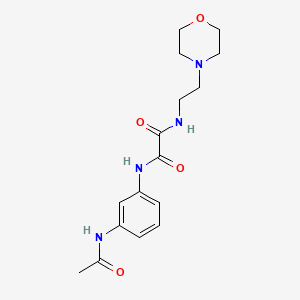

“N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide” is a complex organic compound. It seems to contain a hydroxypropyl group, a methylthio phenyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The hydroxypropyl group would contain a hydroxyl (-OH) group attached to a propyl chain, the methylthio phenyl group would contain a sulfur atom bonded to a methyl group and a phenyl ring, and the oxalamide group would contain a carbonyl group adjacent to an amide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Structural and Molecular Insights

The chemical structure of N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide, while not directly studied, can be inferred through research on similar compounds. The structural analysis of related N,N'-bis(substituted)oxamide compounds provides insights into their molecular conformation and supramolecular interactions. For example, a study on a chlorohydroxyphenyl ring-substituted oxalamide revealed the spatial arrangement of oxalamide units and their inclinations to substituents, highlighting the importance of hydrogen bonding in forming a three-dimensional supramolecular structure (Wang et al., 2016).

Synthetic Methodologies

Amide formation through decarboxylative condensation represents a crucial synthetic pathway for oxalamides and related compounds. Research on the condensation of hydroxylamines and α-ketoacids to form benzeneacetamide derivatives exemplifies the versatility of amide bond formation techniques. These methodologies are pivotal for the synthesis of complex oxalamides, potentially including this compound (Ju et al., 2011).

Catalytic and Electrocatalytic Applications

N-oxyl compounds, closely related to the structural framework of oxalamides, find extensive use as catalysts in the selective oxidation of organic molecules. Studies on tetramethylpiperidine N-oxyl (TEMPO) and phthalimide N-oxyl (PINO) showcase the utility of N-oxyl reagents in electrocatalytic reactions, suggesting potential applications for oxalamides in catalysis and organic synthesis (Nutting et al., 2018).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer properties of organotin(IV) complexes, often synthesized with ligands similar to oxalamides, highlight the potential biomedical applications of these compounds. Amino acetate functionalized Schiff base organotin(IV) complexes, for example, have been tested against various human tumor cell lines, indicating the relevance of such research in developing new therapeutic agents (Basu Baul et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-hydroxypropyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-18-10-5-2-4-9(8-10)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFLTABXJKMSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)

![N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2532361.png)

![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)